molecular formula C15H21NO6 B1503512 Boc-3-methoxy-L-tyrosine CAS No. 141900-23-4

Boc-3-methoxy-L-tyrosine

Cat. No. B1503512
CAS RN: 141900-23-4
M. Wt: 311.33 g/mol
InChI Key: DVQDNEXWFJBUAV-JTQLQIEISA-N
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Description

Boc-3-methoxy-L-tyrosine, also known as 3-MeO-Boc-Tyr-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical processes in the human body. Boc-3-methoxy-L-tyrosine has been found to exhibit several interesting properties that make it a promising candidate for research in various fields.

Mechanism of Action

The mechanism of action of Boc-3-methoxy-L-tyrosine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, it has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes it a promising candidate for the treatment of skin disorders such as hyperpigmentation.
Biochemical and Physiological Effects:
Boc-3-methoxy-L-tyrosine has been found to exhibit several biochemical and physiological effects. For example, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in various physiological processes. In addition, it has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-3-methoxy-L-tyrosine in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results of the experiments are reliable. However, one of the limitations of using this compound is its high cost, which may limit its use in some research projects.

Future Directions

There are several future directions for research on Boc-3-methoxy-L-tyrosine. One of the most promising directions is the development of new drugs based on this compound. It has been found to exhibit potent activity against several disease targets, and further research may lead to the development of new drugs for the treatment of these diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
Boc-3-methoxy-L-tyrosine is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits several interesting properties that make it a promising candidate for the development of new drugs and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Scientific Research Applications

Boc-3-methoxy-L-tyrosine has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery. It has been found to exhibit potent activity against several disease targets, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, Boc-3-methoxy-L-tyrosine has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDNEXWFJBUAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673988
Record name N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-methoxy-L-tyrosine

CAS RN

141900-23-4
Record name N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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